![molecular formula C4H9O4Sb B14666548 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol CAS No. 50934-85-5](/img/structure/B14666548.png)
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is a chemical compound that belongs to the class of organoantimony compounds It features a unique structure with a dioxastibolan ring, which includes antimony, oxygen, and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol typically involves the reaction of antimony trioxide with ethylene glycol in the presence of a catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. The process can be summarized as follows:
Reactants: Antimony trioxide (Sb2O3) and ethylene glycol (C2H6O2).
Catalyst: Acidic or basic catalyst to facilitate the reaction.
Conditions: Elevated temperature (around 100-150°C) and controlled pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common to ensure high efficiency and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert it back to antimony(III) compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony pentoxide (Sb2O5), while substitution with halides can produce compounds like 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethyl chloride.
Applications De Recherche Scientifique
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol exerts its effects involves interactions with various molecular targets. The antimony center can coordinate with biological molecules, disrupting their normal function. This coordination can inhibit enzyme activity or interfere with cellular processes, leading to antimicrobial or antifungal effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1,3-Dioxan-2-yl)ethanol: Similar structure but lacks the antimony atom.
2-(2-Methoxyethoxy)ethanol: Contains an ether linkage instead of the dioxastibolan ring.
Uniqueness
2-[(1,3,2-Dioxastibolan-2-yl)oxy]ethan-1-ol is unique due to the presence of the antimony atom within its structure. This feature imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be effective.
Propriétés
Numéro CAS |
50934-85-5 |
|---|---|
Formule moléculaire |
C4H9O4Sb |
Poids moléculaire |
242.87 g/mol |
Nom IUPAC |
2-(1,3,2-dioxastibolan-2-yloxy)ethanol |
InChI |
InChI=1S/C2H5O2.C2H4O2.Sb/c2*3-1-2-4;/h3H,1-2H2;1-2H2;/q-1;-2;+3 |
Clé InChI |
HUDNFLDQWJXRKX-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Sb](O1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


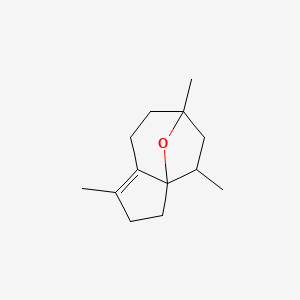
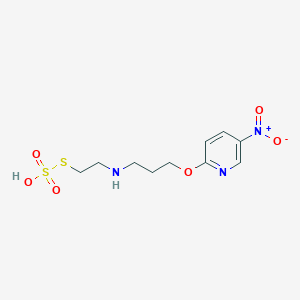



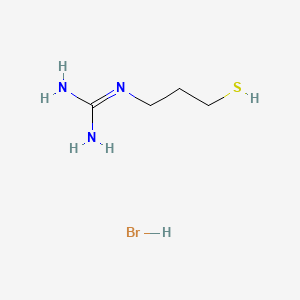
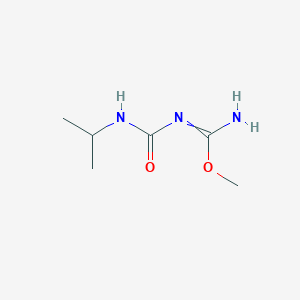
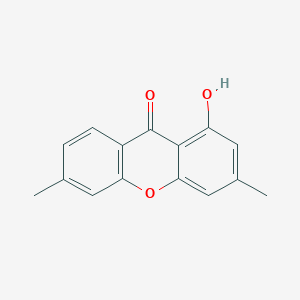
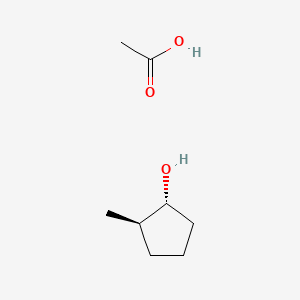
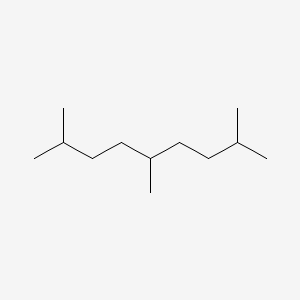
![Phenol, 4-[(dimethylamino)methyl]-2,6-bis(1,1-dimethylpropyl)-](/img/structure/B14666556.png)
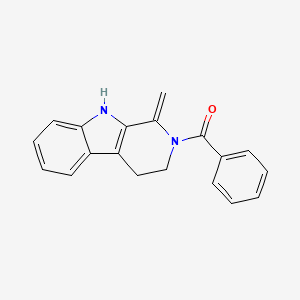
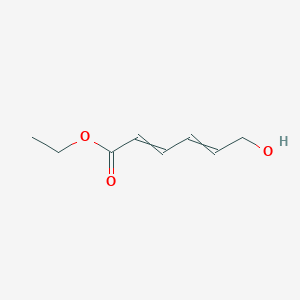
![Butyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14666584.png)
